N-Cbz-d-alanine
Overview
Description
N-Cbz-D-alanine is the Cbz-protected form of D-Alanine . D-Alanine is an amino acid that is commonly found in bacteria, such as Streptococcus faecalis. It is essential for the biosynthesis of peptidoglycan crosslinking sub-units that are used for bacterial cell walls .
Synthesis Analysis
N-Cbz-D-alanine can be synthesized through a two-stage process . In the first stage, D-Alanine and benzyl chloroformate react with sodium hydroxide in water at 0 - 20°C. In the second stage, the reaction mixture is treated with hydrogen chloride in water, adjusting the pH to 4 - 5 . The resulting product is (2R)-2-{[(benzyloxy)carbonyl]amino}propanoic acid, which is obtained in 89% yield as a white solid .
Molecular Structure Analysis
The molecular formula of N-Cbz-D-alanine is C11H13NO4 . The molecular weight is 223.22 g/mol .
Chemical Reactions Analysis
N-Cbz-D-alanine can participate in various chemical reactions. For example, it can be used in the synthesis of 4’-N-Cbz-pradimic acid from pradimicin A . The sterically hindered alanine-amide bond of pradimicin A was successfully cleaved via less hindered primary amide by treatment with NOBF4 in eight steps to afford practical yield of 4’-N-Cbz-pradimic acid .
Physical And Chemical Properties Analysis
N-Cbz-D-alanine is a white to off-white solid . Its molecular formula is C11H13NO4 and its molecular weight is 223.22 g/mol .
Scientific Research Applications
- Application Summary : N-Cbz-d-alanine is often used as a building block in peptide synthesis. It can be used to create more complex molecules, including peptides and proteins .
- Methods of Application : In a typical peptide synthesis, N-Cbz-d-alanine would be combined with other amino acids or peptides in a reaction vessel. The reaction conditions would be controlled to promote the formation of peptide bonds between the amino acids. The N-Cbz protecting group can then be removed under certain conditions to reveal the free amino acid .
- Results or Outcomes : The outcome of such a synthesis would be a larger peptide or protein molecule. The exact structure and properties of the resulting molecule would depend on the specific amino acids used in the synthesis .
- Application Summary : N-Cbz-d-alanine is used in the synthesis of amides from N-Alloc-, N-Boc-, and N-Cbz-protected amines . This method is highly effective for the synthesis of amides and offers a promising approach for facile amidation .
- Methods of Application : The reactions involve the use of isocyanate intermediates, which are generated in situ in the presence of 2-chloropyridine and trifluoromethanesulfonyl anhydride, to react with Grignard reagents to produce the corresponding amides . Using this reaction protocol, a variety of N-Alloc-, N-Boc-, and N-Cbz-protected aliphatic amines and aryl amines were efficiently converted to amides with high yields .
- Results or Outcomes : This method is highly effective for the synthesis of amides and offers a promising approach for facile amidation . The exact structure and properties of the resulting molecule would depend on the specific amines used in the synthesis .
- Application Summary : N-Cbz-d-alanine is used in the protection of amino groups during organic synthesis . This is particularly useful when dealing with complex molecules where selective reactions are necessary .
- Methods of Application : The N-Cbz-d-alanine is used to protect the amino group in a molecule, allowing other reactions to take place without affecting the amino group . After the desired reactions are completed, the N-Cbz protecting group can be removed under certain conditions, revealing the free amino group .
- Results or Outcomes : The outcome of such a synthesis would be a complex molecule with the desired modifications, while the amino group remains intact . This method is widely used in the synthesis of natural products, bioactive compounds, and pharmaceuticals .
Future Directions
properties
IUPAC Name |
(2R)-2-(phenylmethoxycarbonylamino)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4/c1-8(10(13)14)12-11(15)16-7-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H,12,15)(H,13,14)/t8-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYRGLVWXHJRKMT-MRVPVSSYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC(=O)OCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)O)NC(=O)OCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Cbz-d-alanine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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